molecular formula C10H9BrF3IO B14059285 1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene

Cat. No.: B14059285
M. Wt: 408.98 g/mol
InChI Key: PMTRUBMIHFNUBY-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, iodine, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Halogenation: Introduction of bromine and iodine atoms to the benzene ring through electrophilic aromatic substitution reactions.

    Alkylation: Attachment of the 3-bromopropyl group to the benzene ring using Friedel-Crafts alkylation.

    Trifluoromethoxylation: Introduction of the trifluoromethoxy group via nucleophilic substitution reactions.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles, leading to the formation of new compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to these targets. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene can be compared with other halogenated aromatic compounds, such as:

    1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    1-Bromo-2-(trifluoromethoxy)benzene: Lacks the 3-bromopropyl group, making it less complex.

    1-Iodo-3-(trifluoromethoxy)benzene: Contains iodine and trifluoromethoxy but no bromopropyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and physical properties.

Properties

Molecular Formula

C10H9BrF3IO

Molecular Weight

408.98 g/mol

IUPAC Name

1-(3-bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9BrF3IO/c11-6-2-4-7-3-1-5-8(15)9(7)16-10(12,13)14/h1,3,5H,2,4,6H2

InChI Key

PMTRUBMIHFNUBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)OC(F)(F)F)CCCBr

Origin of Product

United States

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